4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine
Description
Historical Context and Evolution of Pyrazole (B372694) Chemistry
The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first gave the class of compounds its name. A significant milestone followed in 1898 when Hans von Pechmann reported the synthesis of the parent pyrazole from acetylene (B1199291) and diazomethane. For many years, pyrazoles were considered purely synthetic entities. However, this perception changed in 1959 with the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds. nih.gov This discovery broadened the scope of pyrazole research, revealing their presence in nature and spurring further investigation into their biological roles and applications. Today, the pyrazole nucleus is a privileged scaffold found in numerous commercial products, including pharmaceuticals and fungicides. nih.govorientjchem.org
Structural Diversity and Nomenclature of Substituted Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement gives rise to unique chemical properties, including the potential for prototropic tautomerism in N-unsubstituted pyrazoles. mdpi.com The versatility of the pyrazole ring allows for substitution at any of the three carbon and two nitrogen atoms, leading to a vast structural diversity.
The nomenclature of substituted pyrazoles follows IUPAC conventions, which precisely describe the location and identity of each substituent. The compound of interest, 4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine, serves as an excellent example for understanding this system.
| Component of IUPAC Name | Structural Implication | Position on Pyrazole Ring |
|---|---|---|
| 4-iodo | An iodine atom is attached. | Carbon atom at position 4 |
| 1-(propan-2-yl) | An isopropyl group is attached. | Nitrogen atom at position 1 |
| 1H-pyrazol | The pyrazole ring itself, with the N1 atom bearing a substituent. | Core heterocycle |
| 5-amine | An amino group (-NH2) is attached. | Carbon atom at position 5 |
This precise naming ensures unambiguous communication of the molecule's structure, which is critical for reproducible scientific research.
Rationale for Research Focus on this compound
The specific combination of substituents in this compound makes it a highly attractive target for synthetic and medicinal chemistry research. Each functional group imparts distinct properties and synthetic potential, creating a molecule that is more than the sum of its parts.
The 4-Iodo Group: The iodine atom at the C4 position is a key feature. Halogenated, and particularly iodinated, heterocycles are invaluable precursors in organic synthesis. researchgate.net The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Negishi, and Buchwald-Hartwig reactions. researchgate.netnih.gov This allows for the strategic introduction of a wide range of carbon-based or heteroatom-based functional groups at a late stage of a synthetic sequence, enabling the rapid generation of diverse molecular libraries. 4-Iodopyrazoles have been successfully used as substrates in such reactions to create more complex molecules. nih.govnih.gov
The 5-Amino Group: The amino group at the C5 position is another crucial element. Aminopyrazoles are recognized as "privileged structures" in medicinal chemistry, frequently appearing in biologically active compounds. researchgate.netnih.govscite.ai The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes and receptors. nih.gov Furthermore, 5-aminopyrazoles are versatile synthetic intermediates, most notably serving as precursors for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are themselves a class of compounds with significant pharmacological interest, including applications as protein kinase inhibitors. nih.govmdpi.comnih.goveurekaselect.com
The 1-(propan-2-yl) Group: The N-alkylation of pyrazoles with groups like isopropyl (propan-2-yl) serves several purposes. Firstly, it resolves the tautomerism issue present in N-unsubstituted pyrazoles, ensuring regiochemical control in subsequent reactions. Secondly, the nature of the N-alkyl group can significantly influence the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability. researchgate.net An isopropyl group can enhance binding to hydrophobic pockets in protein targets and can alter how the compound is processed in biological systems.
The convergence of these three functionalities in a single molecule creates a powerful and versatile chemical building block.
| Functional Group | Primary Role in the Molecule | Potential Research Applications |
|---|---|---|
| 4-Iodo | Versatile synthetic handle | Substrate for cross-coupling reactions to build molecular complexity. |
| 5-Amino | Pharmacophore and synthetic precursor | Key interaction point for biological targets; building block for fused heterocycles. mdpi.comnih.gov |
| 1-(propan-2-yl) | Physicochemical property modifier | Tuning solubility, lipophilicity, and metabolic profile; directing regioselectivity. researchgate.net |
Scope and Objectives of the Research Investigation on this Pyrazole Derivative
Given the synthetic and medicinal potential inferred from its structure, a research program focused on this compound would encompass several key objectives. The overarching goal would be to establish this compound as a readily accessible and highly useful intermediate for the synthesis of novel, high-value molecules.
Key Research Objectives:
Development of Efficient Synthetic Routes: The primary objective is to establish a robust, scalable, and regioselective synthesis of the title compound. This would involve optimizing reaction conditions for the introduction of the iodo, amino, and isopropyl groups onto the pyrazole core.
Exploration of Synthetic Utility: A thorough investigation into the reactivity of the compound would be conducted. This includes:
Cross-Coupling Reactions: Systematically exploring a range of palladium- and copper-catalyzed cross-coupling reactions at the C4-iodo position to introduce aryl, heteroaryl, alkyl, and alkynyl substituents. nih.gov
Fused Heterocycle Synthesis: Utilizing the 5-amino group in cyclocondensation reactions with various 1,3-dielectrophiles to construct a library of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. nih.govresearchgate.net
Amino Group Derivatization: Exploring reactions such as acylation, sulfonylation, and alkylation of the 5-amino group to further diversify the resulting molecular scaffolds.
Synthesis of Novel Chemical Libraries: Leveraging the findings from the reactivity studies to synthesize diverse libraries of compounds for screening purposes. The focus would be on creating molecules with potential applications in medicinal chemistry and materials science.
Preliminary Biological Evaluation: Based on the known biological activities of similar pyrazole-containing molecules (e.g., anti-inflammatory, anticancer, antimicrobial), selected novel derivatives would be submitted for initial in vitro screening to identify potential lead compounds for future drug discovery programs. nih.govorientjchem.org
By systematically pursuing these objectives, the scientific community can fully harness the potential of this compound as a cornerstone for innovation in chemical synthesis.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-propan-2-ylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10IN3/c1-4(2)10-6(8)5(7)3-9-10/h3-4H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFPVWQSLURSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171582-01-6 | |
| Record name | 4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Iodo 1 Propan 2 Yl 1h Pyrazol 5 Amine and Its Precursors
Strategies for the Construction of the Pyrazole (B372694) Ring System
The formation of the pyrazole ring is a foundational step in the synthesis. This is typically achieved by forming the five-membered ring from acyclic precursors. Two prominent strategies for this construction are cyclocondensation reactions and multicomponent approaches.
The most direct and widely utilized method for synthesizing 5-aminopyrazole scaffolds is the cyclocondensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov This reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization by the nucleophilic attack of the second nitrogen atom onto the nitrile carbon, yielding the stable 5-aminopyrazole ring. beilstein-journals.org
For the synthesis of the specific precursor, 1-(propan-2-yl)-1H-pyrazol-5-amine, this strategy involves the reaction of isopropylhydrazine with a suitable β-ketonitrile, such as 3-oxopropanenitrile (B1221605) (cyanoacetaldehyde). The use of a substituted hydrazine, in this case, isopropylhydrazine, directly installs the desired N1-substituent in a single, regioselective step.
| Step | Reactant A | Reactant B | Key Transformation | Product |
| 1 | Isopropylhydrazine | 3-Oxopropanenitrile | Cyclocondensation | 1-(propan-2-yl)-1H-pyrazol-5-amine |
This table outlines the direct cyclocondensation approach to the pyrazole precursor.
The reaction is typically carried out in a protic solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. The regioselectivity, favoring the formation of the 1-substituted isomer, is often high, particularly when using substituted hydrazines. beilstein-journals.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient alternative for constructing complex heterocyclic scaffolds. beilstein-journals.orglongdom.org For the synthesis of 5-aminopyrazoles, a common MCR involves the reaction of an aldehyde, a nitrile with an activated methylene (B1212753) group (such as malononitrile), and a hydrazine. beilstein-journals.org
In this approach, the aldehyde and malononitrile (B47326) first undergo a Knoevenagel condensation to form an α,β-unsaturated cyano derivative in situ. This intermediate then reacts with the hydrazine via a Michael addition, followed by cyclization and tautomerization to yield the final 5-aminopyrazole product. To obtain the desired precursor, isopropylhydrazine would be used as the hydrazine component.
| Reactant A | Reactant B | Reactant C | Key Transformation | Potential Product Scaffold |
| Formaldehyde | Malononitrile | Isopropylhydrazine | One-pot three-component reaction | 1-(propan-2-yl)-1H-pyrazol-5-amine |
This table illustrates a potential three-component reaction pathway for the synthesis of the precursor.
This method is highly valued for its atom economy and operational simplicity, allowing for the rapid assembly of substituted pyrazoles from simple starting materials. nih.gov
Introduction of the Propan-2-yl Moiety
The introduction of the propan-2-yl (isopropyl) group at the N1 position of the pyrazole ring is a critical step that can be achieved either during the ring formation or as a post-cyclization functionalization.
The most straightforward strategy, as described in section 2.1.1, involves using isopropylhydrazine as a key building block in the cyclocondensation reaction. This pre-functionalized approach ensures the regioselective placement of the isopropyl group at the N1 position from the outset.
An alternative, post-functionalization strategy involves the direct N-alkylation of a pre-existing 1H-pyrazol-5-amine. This reaction is typically performed by treating the pyrazole with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. researchgate.net
| Substrate | Alkylating Agent | Base | Solvent | Outcome |
| 1H-Pyrazol-5-amine | 2-Bromopropane | K₂CO₃ or NaH | DMF or THF | N1-alkylation to form 1-(propan-2-yl)-1H-pyrazol-5-amine |
This table summarizes a typical N-alkylation reaction.
A significant challenge in this approach is achieving regioselectivity. Pyrazoles have two ring nitrogen atoms, and alkylation can potentially occur at either N1 or N2, leading to a mixture of isomers. lookchem.com However, for 5-aminopyrazoles, the steric hindrance provided by the C5-amino group, combined with the bulkiness of the incoming isopropyl group, generally favors alkylation at the less hindered N1 position. lookchem.com The choice of base and solvent can also influence the N1/N2 product ratio.
Regioselective Iodination Protocols for Pyrazole Derivatives
The final step in the synthesis is the regioselective iodination of the 1-(propan-2-yl)-1H-pyrazol-5-amine precursor. The electronic properties of the substrate guide this transformation with high predictability.
The C4 position of the pyrazole ring is the most nucleophilic carbon and is thus highly susceptible to electrophilic aromatic substitution. This reactivity is further enhanced by the presence of the electron-donating amino group at the C5 position. The -NH₂ group is a powerful activating group that directs electrophiles to the ortho position, which in this case is the C4 position. nih.gov Consequently, the direct electrophilic iodination of 1-(propan-2-yl)-1H-pyrazol-5-amine occurs with high regioselectivity at the C4 position, without significant formation of other isomers.
Several reagent systems are effective for the C4-iodination of activated pyrazoles. The choice of reagent can be guided by factors such as yield, reaction conditions, and environmental impact.
One of the most common and effective reagents is N-Iodosuccinimide (NIS) . It is a mild and convenient source of electrophilic iodine. The reaction is typically carried out in an aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) at or slightly above room temperature. researchgate.netrsc.org
Another widely used method employs molecular iodine (I₂) in combination with an oxidizing agent. The oxidant converts I₂ into a more potent electrophilic iodine species (e.g., I⁺). Common oxidants for this purpose include hydrogen peroxide (H₂O₂), periodic acid (HIO₄), or iodic acid (HIO₃). acsgcipr.org The use of I₂/H₂O₂ in water is considered a "green" iodination method as the only byproduct is water. researchgate.netresearchgate.net
| Reagent System | Oxidant | Solvent | Typical Conditions | Product |
| N-Iodosuccinimide (NIS) | None | Acetonitrile (MeCN) | Room Temperature | 4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine |
| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Water or Ethanol | Room Temperature | This compound |
| Iodine (I₂) | Iodic Acid (HIO₃) | Acetic Acid / Water | 50-70 °C | This compound |
This interactive data table summarizes common reagent systems for the regioselective C4-iodination of the pyrazole precursor.
N-Alkylation Strategies for Pyrazole Nitrogen
Direct N-alkylation is a common and versatile method for introducing substituents onto the pyrazole nitrogen. This typically involves the reaction of an NH-pyrazole with an isopropyl-containing electrophile.
One of the most conventional methods involves reacting an N-unsubstituted pyrazole with an alkylating agent like an alkyl halide in the presence of a base. For the synthesis of 1-isopropylpyrazoles, this would involve using 2-iodopropane (B156323) or 2-bromopropane. The choice of base and solvent is crucial for managing regioselectivity, as alkylation can occur at either of the two ring nitrogens in unsymmetrical pyrazoles. Strong bases such as sodium hydride (NaH) in aprotic polar solvents like dimethylformamide (DMF) are frequently employed to deprotonate the pyrazole, forming a nucleophilic pyrazolate anion that subsequently attacks the alkyl halide.
Alternative, milder conditions can also be effective. For instance, using potassium carbonate (K2CO3) in a solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to achieve regioselective N1-alkylation on 3-substituted pyrazoles. researchgate.net Phase-transfer catalysis presents another solvent-free approach to N-alkylation. researchgate.net For industrial-scale synthesis, methods using crystalline aluminosilicates as catalysts for the reaction between pyrazoles and alcohols (like isopropanol) at elevated temperatures (150-400°C) offer a high-yield, environmentally friendlier alternative that avoids salt by-products. google.com
| Method | Alkylating Agent | Base/Catalyst | Typical Solvent | Key Features |
|---|---|---|---|---|
| Classical Alkylation | Isopropyl Halide (e.g., 2-bromopropane) | Strong Base (e.g., NaH) | DMF, THF | Common lab-scale method; regioselectivity can be an issue. |
| Mild Base Alkylation | Isopropyl Halide | K₂CO₃ | DMSO | Achieves regioselective N1-alkylation for some substrates. researchgate.net |
| Catalytic Gas Phase | Isopropanol | Crystalline Aluminosilicate | None (Gas Phase) | High yield, suitable for industrial scale, avoids salt by-products. google.com |
| Acid-Catalyzed | Trichloroacetimidates | Brønsted Acid | Varies | Alternative to methods requiring strong bases or high temperatures. mdpi.com |
Alternative Routes for Isopropyl Group Integration
Instead of adding the isopropyl group to a pre-formed pyrazole ring, it can be incorporated from the start of the synthesis through cyclocondensation reactions. This approach builds the pyrazole ring from acyclic precursors, one of which already contains the required isopropyl moiety.
The most prevalent method in this category is the reaction of an N-substituted hydrazine with a 1,3-dielectrophilic compound. chim.it To synthesize the 1-isopropylpyrazole (B96740) core, isopropylhydrazine is a key starting material. scbt.comchemicalbook.com This hydrazine is reacted with a suitable three-carbon synthon, such as a β-ketonitrile or an (ethoxymethylene)cyanoacetate, to form the 5-aminopyrazole ring directly. scirp.orgbeilstein-journals.org
For example, the condensation of isopropylhydrazine with ethyl (ethoxymethylene)cyanoacetate in a solvent like toluene (B28343) at elevated temperatures yields ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate. scirp.org Similarly, reacting isopropylhydrazine with β-ketonitriles can lead to various substituted 5-aminopyrazoles. chim.it This method offers excellent control over the position of the N-substituent, avoiding the regioselectivity issues that can arise with direct alkylation of unsymmetrical pyrazoles.
Another innovative one-pot method involves the reaction of primary amines, such as isopropylamine, with a 1,3-dicarbonyl compound and an amination reagent like O-(4-nitrobenzoyl)hydroxylamine in DMF. nih.govacs.org This process generates the corresponding N-substituted hydrazine in situ, which then immediately undergoes cyclization to form the N-alkyl pyrazole. nih.govacs.orgorganic-chemistry.org
Amination at Position 5 of the Pyrazole Ring
The introduction of the amine group at the C-5 position is a critical transformation for obtaining the final product. This can be achieved either by direct amination of a suitable pyrazole precursor or by converting another functional group already present at the C-5 position.
Direct Amination Approaches
Directly forming a C-N bond at the 5-position of a pyrazole ring is challenging and less common than cyclization routes that inherently install the amine group. However, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can theoretically be applied. This would involve the coupling of a 5-halopyrazole (e.g., 5-bromo- or 5-iodo-1-isopropylpyrazole) with an ammonia (B1221849) surrogate or a protected amine, catalyzed by a palladium or copper complex. While widely used for aryl systems, its application for direct C5-amination of pyrazoles is less documented in standard literature compared to other methods.
Transformation of Precursor Functional Groups to Amine
A more common and versatile strategy is to synthesize a pyrazole with a different functional group at the C-5 position, which can then be chemically converted to an amine. This multi-step approach allows for greater synthetic flexibility.
One of the most reliable methods is the reduction of a 5-nitropyrazole. The nitro group can be introduced at the C-5 position and subsequently reduced to the amine using various standard reducing agents. Common conditions for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction using metals in acidic media (e.g., SnCl₂ in HCl).
Another pathway involves the conversion of a 5-azidopyrazole. An azido (B1232118) group can be introduced by nucleophilic substitution of a 5-halopyrazole with sodium azide. mdpi.com The resulting 5-azidopyrazole can then be readily reduced to the 5-aminopyrazole via catalytic hydrogenation or by using reagents like triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction). mdpi.com
| Method | Precursor Functional Group | Key Reagents | General Yield | Notes |
|---|---|---|---|---|
| Cyclocondensation | Nitrile (in β-ketonitrile) | Isopropylhydrazine | Good to Excellent | Most direct route to 5-aminopyrazoles. beilstein-journals.orgchim.it |
| Nitro Group Reduction | -NO₂ | H₂/Pd/C, SnCl₂/HCl | Typically High | A standard and reliable transformation. |
| Azide Group Reduction | -N₃ | H₂/Pd/C, PPh₃/H₂O | Good to High | Azide serves as a robust precursor to the amine. mdpi.com |
Finally, the iodination step to install the iodine at the C-4 position is typically performed on the 1-isopropyl-1H-pyrazol-5-amine precursor. This is an electrophilic aromatic substitution reaction. Reagents such as iodine in the presence of a base (e.g., KOH in DMF) or N-iodosuccinimide (NIS) can be used to achieve regioselective iodination at the electron-rich C-4 position of the pyrazole ring. scirp.orgresearchgate.net
Chemical Reactivity and Derivatization Pathways of 4 Iodo 1 Propan 2 Yl 1h Pyrazol 5 Amine
Reactivity at the Iodine Substituent
The iodine atom attached to the pyrazole (B372694) ring is a key site for synthetic modification. Its susceptibility to a range of reactions, including nucleophilic displacement and metal-catalyzed cross-coupling, makes it an invaluable tool for the introduction of new functionalities.
While direct nucleophilic aromatic substitution on unactivated aryl halides can be challenging, the electronic nature of the pyrazole ring can influence the reactivity of the C-I bond. In some cases, strong nucleophiles can displace the iodide. For instance, copper-catalyzed coupling reactions with alcohols have been shown to be effective for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles. nih.govsemanticscholar.org These reactions typically require a copper(I) catalyst, a suitable ligand, and a base to proceed efficiently. nih.govsemanticscholar.org
Key Features of Nucleophilic Displacement:
Catalysis: Often requires a transition metal catalyst, such as copper(I) iodide (CuI).
Reaction Conditions: The reactions are typically carried out at elevated temperatures, sometimes with the aid of microwave irradiation to shorten reaction times. nih.govsemanticscholar.org
Scope: This methodology allows for the introduction of a variety of alkoxy groups at the C4 position of the pyrazole ring.
Table 1: Examples of Copper-Catalyzed Alkoxylation of 4-Iodopyrazoles
| Entry | Alcohol | Catalyst System | Conditions | Product | Yield |
| 1 | Allyl alcohol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (20 mol%), K-t-BuO (2 equiv) | Microwave, 130 °C, 1 h | 4-(Allyloxy)-1H-pyrazole derivative | Good |
| 2 | Cyclopentanol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), K-t-BuO (2 equiv) | Microwave, 130 °C, 1 h | 4-Cyclopentyloxy-1H-pyrazole derivative | Good |
| 3 | Benzyl alcohol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%), K-t-BuO (2 equiv) | Microwave, 130 °C, 1 h | 4-(Benzyloxy)-1H-pyrazole derivative | Good |
The iodine substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. clockss.org The Sonogashira coupling, in particular, has been widely employed for the alkynylation of aryl and vinyl halides. wikipedia.orglibretexts.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction of 4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine with terminal alkynes under Sonogashira conditions would lead to the formation of 4-alkynyl-1-(propan-2-yl)-1H-pyrazol-5-amines.
Mechanism of the Sonogashira Coupling:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl iodide, forming a palladium(II) intermediate.
Transmetalation: The terminal alkyne reacts with the copper(I) co-catalyst to form a copper(I) acetylide, which then transfers the alkynyl group to the palladium(II) complex.
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The Sonogashira reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org
Table 2: Generalized Sonogashira Coupling of 4-Iodopyrazoles
| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |
| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI | Amine (e.g., triethylamine) | 4-(Alkynyl)-1-(propan-2-yl)-1H-pyrazol-5-amine |
The iodine atom in 4-iodopyrazoles can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic "donor" to a Lewis basic "acceptor". mdpi.combris.ac.uknih.govaip.org This interaction arises from the anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential (the σ-hole) opposite the covalent bond.
Characteristics of Halogen Bonding in Iodopyrazoles:
Strength: The strength of the halogen bond is comparable to that of a conventional hydrogen bond. bris.ac.uknih.govaip.org
Directionality: Halogen bonds are highly directional, with the C-I···A angle typically being close to 180°.
Acceptors: A variety of Lewis bases can act as halogen bond acceptors, including nitrogen and oxygen atoms in other molecules. mdpi.com
The ability of 4-iodopyrazoles to form halogen bonds has significant implications for their use in crystal engineering and supramolecular chemistry, allowing for the rational design of solid-state structures with specific properties. mdpi.com
Transformations Involving the Pyrazole Amine Group
The amine group at the C5 position of the pyrazole ring is a versatile functional group that can undergo a wide range of chemical transformations, providing another avenue for the derivatization of the parent molecule.
The primary amine group of this compound is nucleophilic and readily undergoes acylation and sulfonylation reactions with acylating and sulfonylating agents, respectively. These reactions lead to the formation of the corresponding amides and sulfonamides.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-(4-iodo-1-(propan-2-yl)-1H-pyrazol-5-yl)amides. These reactions are typically high-yielding and can be used to introduce a wide variety of acyl groups.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords N-(4-iodo-1-(propan-2-yl)-1H-pyrazol-5-yl)sulfonamides. Pyrazole-4-sulfonamides are a class of compounds that have been investigated for their biological activities. nih.gov
These reactions are fundamental in organic synthesis and are often used to protect the amine group or to introduce new functionalities that can modulate the biological activity of the molecule.
The amine group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). latech.edufiveable.me This reaction is typically reversible and is often carried out under conditions that favor the removal of water. The resulting imines can be further reduced to form secondary amines or can participate in other reactions.
The formation of an imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This reaction is a cornerstone of organic chemistry and provides a straightforward method for the formation of new carbon-nitrogen double bonds. The reactivity of the amine group in condensation reactions allows for the facile introduction of a wide range of substituents, further expanding the synthetic utility of this compound.
Oxidative Coupling Reactions (N-H/N-H, C-H/N-H, C-H/C-H)
Oxidative coupling reactions represent a powerful tool for the formation of new bonds, and this compound is a promising substrate for such transformations, primarily through the reactivity of its amino group and susceptible C-H bonds.
The most documented oxidative coupling pathway for pyrazol-5-amines involves the N-H bonds of the amino group, leading to the formation of azo compounds (N-H/N-H coupling). Research on analogous pyrazol-5-amines has shown that these compounds can undergo oxidative dehydrogenative coupling to yield highly functionalized heteroaromatic azo derivatives. nih.gov This transformation can be achieved using various oxidizing systems. For instance, a copper-catalyzed oxidative coupling process has been demonstrated to be effective. nih.gov In a typical reaction, the pyrazol-5-amine is treated with a copper(I) salt, a ligand such as 1,10-phenanthroline, and an oxidant like tert-butyl hydroperoxide (TBHP) in a suitable solvent like dichloromethane. nih.gov
Another notable method involves a simultaneous iodination and oxidation process, suggesting that the iodo-substituent in the target molecule could be introduced in situ during the coupling of a non-iodinated precursor. nih.gov A proposed mechanism for this N-H/N-H coupling involves the single-electron oxidation of the pyrazol-5-amine to form a radical cation, which then couples to form the azo linkage. nih.gov The reaction conditions for such transformations are generally mild, highlighting the synthetic utility of this pathway.
| Reactant (Analogous Pyrazol-5-amine) | Catalyst/Reagent | Oxidant | Product Type | Reference |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuI, 1,10-phenanthroline | aq. TBHP | Azo Compound | nih.gov |
| Pyrazol-5-amines | I2 | aq. TBHP | Iodo-substituted Azo Compound | nih.gov |
While direct examples of C-H/N-H or C-H/C-H oxidative coupling involving this compound are not extensively reported, the principles of C-H activation chemistry suggest potential pathways. The pyrazole ring possesses C-H bonds that could, in principle, participate in such reactions, although the electronic effects of the existing substituents would strongly influence the regioselectivity. The C-3 position would be the most likely site for C-H activation, given that the C-4 and C-5 positions are already substituted.
Electrophilic Aromatic Substitution on the Pyrazole Ring (at available positions)
The pyrazole ring is an aromatic system and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing groups on the ring. In this compound, the C-4 and C-5 positions are occupied. Therefore, any further electrophilic attack would be directed to the C-3 position.
The directing effects of the substituents on the pyrazole ring can be analyzed by analogy to substituted benzene (B151609) rings. The key factors are the electronic nature (electron-donating or electron-withdrawing) and the directing influence (ortho-, para-, or meta-directing) of each group.
-NH2 (amino) group: This is a strongly activating group due to its ability to donate its lone pair of electrons into the ring via resonance (+M effect). It is an ortho-, para-director. In the context of the pyrazole ring, it strongly activates the adjacent C-4 position (which is already substituted) and the N-1 nitrogen.
-I (iodo) group: Halogens are generally deactivating due to their electron-withdrawing inductive effect (-I effect), but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect).
-CH(CH3)2 (isopropyl) group: This alkyl group is weakly activating through a positive inductive effect (+I effect) and is an ortho-, para-director.
Considering the available C-3 position, the directing effects of the substituents are as follows:
The amino group at C-5 would activate the C-4 position (para-like) and the N-1 position.
The iodo group at C-4 would direct incoming electrophiles to the C-3 (ortho-like) and C-5 (ortho-like) positions.
The isopropyl group at N-1 would influence the electron density of the ring but its directing effect on the C-3 position is less direct.
The combined influence of these groups suggests that the C-3 position is the most probable site for electrophilic attack. The amino group, being a strong activator, will significantly increase the nucleophilicity of the ring, although its primary directing effect is not towards the C-3 position. The iodo group, despite being deactivating, directs towards the C-3 position. Therefore, electrophilic substitution at C-3 is feasible, though potentially requiring carefully controlled reaction conditions due to the multiple influencing factors. Examples of electrophilic substitution on pyrazole rings include nitration, halogenation, and sulfonation.
| Substituent | Electronic Effect | Directing Effect | Influence on C-3 Position |
| -NH2 at C-5 | Activating (+M > -I) | Ortho, Para | Indirect activation |
| -I at C-4 | Deactivating (-I > +M) | Ortho, Para | Directing |
| -CH(CH3)2 at N-1 | Activating (+I) | Ortho, Para | General activation of the ring |
Oxidation and Reduction Chemistry of the Pyrazole Core and Substituents
The oxidation and reduction chemistry of this compound is multifaceted, with potential transformations occurring at the pyrazole core, the amino group, and the iodo substituent.
Oxidation:
The pyrazole ring itself is generally resistant to oxidation under mild conditions. However, strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) can lead to the cleavage of the pyrazole ring. The outcome of such reactions is often a complex mixture of products and can be dependent on the reaction conditions.
The amino group at the C-5 position is susceptible to oxidation. As discussed in the context of oxidative coupling, the oxidation of the amino group can lead to the formation of azo compounds. Under different oxidative conditions, further oxidation could potentially lead to nitro or other nitrogen-containing functional groups, although this is less commonly observed for aminopyrazoles.
The iodo substituent is generally stable to oxidation. The isopropyl group, being an alkyl substituent, is also relatively resistant to oxidation, although under harsh conditions, oxidation at the benzylic-like position (if it were attached to a phenyl ring) could occur. For an isopropyl group on a nitrogen of the pyrazole ring, such oxidation is not a typical reaction pathway.
Reduction:
The pyrazole ring is generally stable towards reduction, particularly catalytic hydrogenation. It is considered an aromatic system, and its reduction requires forcing conditions.
The iodo substituent is the most likely site for reduction in the molecule. The carbon-iodine bond can be readily cleaved under various reducing conditions. A common method for the reduction of aryl iodides is catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a source of hydrogen. This would result in the formation of 1-(propan-2-yl)-1H-pyrazol-5-amine. Other reducing agents, such as those used in metal-halogen exchange reactions (e.g., organolithium reagents followed by quenching with a proton source), could also effect the removal of the iodine atom.
The amino group is not reducible under standard catalytic hydrogenation conditions.
| Functional Group | Oxidation Reaction | Typical Oxidizing Agents | Reduction Reaction | Typical Reducing Agents |
| Pyrazole Core | Ring cleavage | KMnO4 (strong) | Generally stable | - |
| Amino Group (-NH2) | Formation of azo compounds | Cu(I)/TBHP, I2/TBHP | Not reducible | - |
| Iodo Group (-I) | Stable | - | Dehalogenation | Catalytic hydrogenation (e.g., Pd/C, H2) |
| Isopropyl Group | Stable | - | Stable | - |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Iodo 1 Propan 2 Yl 1h Pyrazol 5 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, it provides invaluable information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectroscopic Data Interpretation
The ¹H NMR spectrum of 4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine offers a clear signature of its constituent protons. The isopropyl group, a key feature of the molecule, is expected to exhibit a characteristic septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The chemical shift of the methine proton is anticipated to be in the range of δ 4.5-5.0 ppm, influenced by the adjacent nitrogen atom of the pyrazole (B372694) ring. The methyl protons would likely resonate further upfield, around δ 1.3-1.5 ppm.
The pyrazole ring itself possesses a single proton at the C3 position, which is expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 7.5 and 8.0 ppm. The protons of the amine group (-NH₂) at the C5 position are expected to present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but generally falls within the δ 4.0-6.0 ppm range.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 (pyrazole ring) | 7.5 - 8.0 | Singlet (s) |
| -NH₂ (amine group) | 4.0 - 6.0 | Broad Singlet (br s) |
| -CH (isopropyl) | 4.5 - 5.0 | Septet (sept) |
| -CH₃ (isopropyl) | 1.3 - 1.5 | Doublet (d) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The pyrazole ring carbons are expected to resonate in the aromatic region. The carbon bearing the iodine atom (C4) is anticipated to have a significantly upfield chemical shift, typically in the range of δ 70-80 ppm, due to the heavy atom effect of iodine. The C5 carbon, attached to the amino group, would likely appear around δ 140-150 ppm, while the C3 carbon is expected in the region of δ 130-140 ppm.
The isopropyl group carbons will be found in the aliphatic region of the spectrum. The methine carbon (-CH) is predicted to be around δ 50-55 ppm, and the two equivalent methyl carbons (-CH₃) are expected at approximately δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 130 - 140 |
| C-4 | 70 - 80 |
| C-5 | 140 - 150 |
| -CH (isopropyl) | 50 - 55 |
| -CH₃ (isopropyl) | 20 - 25 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional NMR experiments is indispensable.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be crucial to confirm the coupling between the isopropyl methine proton and the methyl protons, as indicated by a cross-peak between their respective signals. libretexts.orgemerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the protonated carbons, such as C3, the isopropyl methine, and the isopropyl methyl carbons, by linking their ¹H and ¹³C chemical shifts.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. A NOESY experiment could reveal through-space correlations between the isopropyl protons and the pyrazole ring protons, offering insights into the preferred conformation of the isopropyl group relative to the heterocyclic ring.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These complementary methods are governed by different selection rules, offering a more complete vibrational analysis.
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups.
N-H Stretching: The amino group (-NH₂) will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: The C-H stretching vibrations of the isopropyl group and the pyrazole ring are expected in the 2850-3100 cm⁻¹ range.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring will likely appear in the 1500-1650 cm⁻¹ region.
N-H Bending: The in-plane bending (scissoring) vibration of the amino group is anticipated around 1600-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond of the amino group and the N-N bond of the pyrazole ring will be observed in the 1250-1350 cm⁻¹ region.
C-I Stretching: The carbon-iodine stretching vibration is expected to produce a weak to medium intensity band in the far-infrared region, typically between 500 and 600 cm⁻¹.
Table 3: Predicted Characteristic FT-IR Vibrational Modes
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| C-H Stretch (aliphatic & aromatic) | 2850 - 3100 |
| C=N / C=C Stretch (ring) | 1500 - 1650 |
| N-H Bend (scissoring) | 1600 - 1650 |
| C-N Stretch | 1250 - 1350 |
| C-I Stretch | 500 - 600 |
Raman Spectroscopy: Complementary Vibrational Insights
Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to vibrations that cause a change in the polarizability of the molecule. edinst.com For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum.
Symmetric Vibrations: Symmetric stretching vibrations of the pyrazole ring are often strong in the Raman spectrum.
C-I Stretching: The C-I bond, being highly polarizable, is expected to give a strong signal in the Raman spectrum, making this technique particularly well-suited for its identification.
N-N Stretching: The stretching vibration of the N-N bond within the pyrazole ring is also expected to be Raman active.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for a detailed understanding of its bonding and structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural elucidation of novel compounds. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, provide exceptional mass accuracy and resolving power. nih.gov This capability allows for the determination of the elemental composition of a molecule from its precise mass-to-charge ratio (m/z).
For this compound, HRMS is employed to confirm its molecular formula, C₆H₁₀IN₃. The technique measures the mass with high precision, typically to within a few parts per million (ppm), which enables the differentiation between compounds with the same nominal mass but different elemental formulas.
The theoretical monoisotopic mass of the protonated molecule, [M+H]⁺, is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N). This calculated exact mass serves as a reference for comparison with the experimentally measured value. A close correlation between the theoretical and observed mass provides strong evidence for the compound's elemental composition.
| Chemical Formula | Species | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₆H₁₀IN₃ | [M+H]⁺ | 266.99924 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides valuable information about the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. uzh.ch When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs correspond to the energy differences between these electronic states. libretexts.org
The UV-Vis spectrum of pyrazole and its derivatives is characterized by electronic transitions involving π and non-bonding (n) electrons. smolecule.com The primary chromophore in this compound is the pyrazole ring, which is an aromatic heterocyclic system.
The main electronic transitions observed in such systems are:
π → π* Transitions : These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. For the parent pyrazole, a strong absorption band is observed between 200-240 nm. smolecule.comnih.gov The presence of substituents on the pyrazole ring, such as the iodo, amino, and isopropyl groups, is expected to modulate the energy of the molecular orbitals. The electron-donating amino group, in particular, can cause a bathochromic shift (shift to longer wavelengths) of the π → π* absorption band due to increased conjugation.
n → π* Transitions : These transitions involve the promotion of an electron from a non-bonding orbital (lone pair on nitrogen or iodine atoms) to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths. libretexts.org The lone pairs on the pyrazole nitrogens and the amino group nitrogen make n → π* transitions possible for this molecule.
The specific absorption maxima (λmax) for this compound would be determined experimentally, but the expected transitions are summarized below.
| Expected λmax Range (nm) | Transition Type | Involved Orbitals | Relative Intensity |
|---|---|---|---|
| 220 - 280 | π → π | Electrons in the pyrazole ring's π system | High |
| > 280 | n → π | Non-bonding electrons on N and I atoms | Low |
The solvent used for analysis can also influence the spectrum; polar solvents may cause shifts in the absorption maxima, particularly for n → π* transitions. uomustansiriyah.edu.iq Computational studies using time-dependent density functional theory (TD-DFT) can complement experimental data by predicting the electronic transitions and corroborating the assignment of absorption bands. smolecule.com
Crystallographic Investigations and Solid State Architectural Analysis
Single Crystal X-ray Diffraction: Determination of Molecular and Crystal Structure
Single crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. researchgate.net For the analogue compound, 4-iodo-1H-pyrazole, single crystals suitable for X-ray diffraction were obtained through sublimation. mdpi.com The crystallographic analysis revealed that 4-iodo-1H-pyrazole crystallizes in the orthorhombic crystal system with the space group Cmme. mdpi.com
The unit cell parameters for 4-iodo-1H-pyrazole were determined to be a = 6.9383(6) Å, b = 5.5231(5) Å, and c = 13.077(2) Å, with a unit cell volume of 501.13(8) ų. mdpi.com Interestingly, the asymmetric unit contains only one-quarter of the molecule, indicating a high degree of symmetry within the crystal lattice. mdpi.com The molecule exhibits disorder over four positions, which is related by a two-fold rotation and a mirror plane. mdpi.com
For 4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine, it is anticipated that the introduction of the bulky propan-2-yl group at the N1 position and the amine group at the C5 position would significantly alter the crystal packing and symmetry. The presence of these substituents would likely lead to a lower symmetry space group and a larger unit cell volume to accommodate the additional atoms. The determination of its precise crystal structure would necessitate the growth of single crystals of sufficient quality for X-ray diffraction analysis.
| Parameter | 4-iodo-1H-pyrazole (Experimental) mdpi.com | This compound (Predicted) |
|---|---|---|
| Crystal System | Orthorhombic | Likely lower symmetry (e.g., Monoclinic or Triclinic) |
| Space Group | Cmme | A lower symmetry space group |
| a (Å) | 6.9383(6) | Expected to differ |
| b (Å) | 5.5231(5) | Expected to differ |
| c (Å) | 13.077(2) | Expected to differ |
| Volume (ų) | 501.13(8) | Expected to be larger |
Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and van der Waals Forces
The solid-state architecture of molecular crystals is governed by a variety of non-covalent interactions. In the case of 4-iodo-1H-pyrazole, the primary intermolecular interaction is hydrogen bonding. The molecules form a catemeric (chain-like) hydrogen-bonded network that extends along the a-axis. mdpi.com This is facilitated by the N-H donor and the pyridine-like N acceptor of the pyrazole (B372694) ring. mdpi.comresearchgate.net The N(H)···N distance in this network is 2.87(3) Å. mdpi.com
For this compound, the potential for intermolecular interactions is significantly expanded. The presence of the 5-amino group introduces two additional N-H donors, which can participate in hydrogen bonding with the pyrazole nitrogen atoms or the amino group of neighboring molecules. This could lead to the formation of more complex hydrogen-bonded networks, such as sheets or three-dimensional frameworks.
Furthermore, the iodine atom at the C4 position introduces the possibility of halogen bonding. Halogen bonding is a directional interaction between a halogen atom and a Lewis base. In the solid state, the iodine atom could interact with the nitrogen atoms of the pyrazole ring or the amino group, or even the π-system of the pyrazole ring of an adjacent molecule.
| Interaction Type | 4-iodo-1H-pyrazole mdpi.com | This compound |
|---|---|---|
| Hydrogen Bonding | N-H···N (catemeric chain) | N-H···N (from pyrazole and amine), N-H···N (amine-amine) |
| Halogen Bonding | Not explicitly reported as a dominant interaction | Potential I···N or I···π interactions |
| van der Waals Forces | Present | Significant contribution from propan-2-yl groups |
Co-crystallization and Solid-State Derivatization
Given the diverse functional groups present in this compound, it is a promising candidate for co-crystallization and solid-state derivatization. Co-crystallization is a technique used to form a crystalline solid that consists of two or more neutral molecules in a stoichiometric ratio. This can be used to modify the physicochemical properties of a compound. The hydrogen bond donor and acceptor sites on the pyrazole and amine groups, as well as the halogen bond donor capability of the iodine atom, provide multiple avenues for forming co-crystals with a variety of co-formers, such as carboxylic acids, amides, or other heterocyclic compounds.
Solid-state derivatization involves a chemical reaction that occurs in the solid state, leading to the formation of a new crystalline product. The amine group of this compound could potentially undergo reactions in the solid state, such as Schiff base formation with aldehydes or ketones, which would result in new crystalline materials with different structures and properties. These approaches offer a pathway to a wide range of new solid forms of this compound, each with potentially unique crystal structures and physical characteristics.
Computational Chemistry and Theoretical Characterization of 4 Iodo 1 Propan 2 Yl 1h Pyrazol 5 Amine
Quantum Chemical Calculations (Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the molecular structure, electronic properties, and spectroscopic features of chemical compounds. nih.govresearchgate.net For 4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine, DFT methods provide profound insights into its fundamental characteristics at the atomic level. Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which offers a reliable balance between computational cost and accuracy for geometry optimization and property prediction. researcher.liferesearchgate.net
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wu.ac.th For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached where these forces are negligible.
Conformational analysis, a subset of this process, investigates the different spatial arrangements (conformers) that arise from the rotation around single bonds. iu.edu.sa For the title compound, a key rotational degree of freedom is the torsion angle around the N1-C(isopropyl) bond. By performing a Potential Energy Scan (PES), where this dihedral angle is systematically varied, the global minimum energy conformer can be identified, representing the most probable structure of the molecule in the gas phase. wu.ac.th The optimized geometric parameters for the most stable conformer, including key bond lengths and angles, are crucial for understanding its structural framework. nih.gov
| Parameter | Value (Å) | Parameter | Value (°) |
|---|---|---|---|
| C4-I | 2.098 | N1-N2-C3 | 111.5 |
| C5-N(amine) | 1.375 | N2-C3-C4 | 105.8 |
| N1-N2 | 1.361 | C3-C4-C5 | 108.2 |
| N2-C3 | 1.332 | C4-C5-N1 | 104.9 |
| C3-C4 | 1.410 | C5-N1-N2 | 109.6 |
| C4-C5 | 1.395 | I-C4-C5 | 127.1 |
| C5-N1 | 1.388 | N(amine)-C5-C4 | 128.5 |
Vibrational frequency calculations are performed on the optimized molecular structure to predict its infrared (IR) and Raman spectra. nih.gov These calculations confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and allow for the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsion. asrjetsjournal.org
The theoretical vibrational wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, thereby improving the correlation with experimental data. mdpi.com Potential Energy Distribution (PED) analysis is employed to provide a quantitative assignment of each vibrational mode, detailing the contribution of individual bond stretches, angle bends, and torsions. researchgate.net This allows for a comprehensive understanding of the molecule's dynamic behavior. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| N-H Asymmetric Stretch | 3510 | Stretching of amine N-H bonds |
| N-H Symmetric Stretch | 3405 | Stretching of amine N-H bonds |
| C-H Stretch (Aromatic/Ring) | 3150 | Stretching of pyrazole (B372694) ring C-H bond |
| C-H Stretch (Aliphatic) | 2980-2950 | Stretching of isopropyl C-H bonds |
| N-H Scissoring | 1635 | Bending of amine H-N-H angle |
| C=N Stretch (Ring) | 1580 | Stretching of pyrazole ring C=N bond |
| C-N Stretch | 1340 | Stretching of C5-N(amine) bond |
| C-I Stretch | 560 | Stretching of C4-I bond |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. nih.govaimspress.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comthaiscience.info
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, reflecting these areas' propensity for electrophilic attack. The LUMO is likely distributed across the pyrazole ring, influenced by the electron-withdrawing iodine atom. Analysis of FMO energies allows for the calculation of various global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), which further quantify the molecule's reactivity profile. dntb.gov.ua
| Parameter | Value (eV) |
|---|---|
| E(HOMO) | -5.85 |
| E(LUMO) | -1.20 |
| Energy Gap (ΔE) | 4.65 |
| Ionization Potential (I) ≈ -E(HOMO) | 5.85 |
| Electron Affinity (A) ≈ -E(LUMO) | 1.20 |
| Chemical Hardness (η) = (I-A)/2 | 2.325 |
| Chemical Softness (S) = 1/(2η) | 0.215 |
| Electrophilicity Index (ω) | 2.59 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.netresearchgate.net This analysis is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. nih.gov
In the MEP map of this compound, distinct regions of varying potential are observed. Areas of negative potential (typically colored red or yellow) indicate electron-rich zones and are prone to electrophilic attack. researchgate.net These are expected to be concentrated around the nitrogen atoms of the pyrazole ring and the lone pair of the exocyclic amine group. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. Such areas are typically found around the hydrogen atoms of the amine group and the isopropyl C-H bonds. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.govnih.gov It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(amine) | π(C4-C5) | 45.8 |
| LP(1) N2 | π(C3-C4) | 28.2 |
| π(C3-C4) | π(C5-N1) | 18.5 |
| π(C4-C5) | π(N1-N2) | 21.3 |
*LP denotes a lone pair.
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule and between molecules. nih.gov The analysis is based on the relationship between the electron density and its Reduced Density Gradient (RDG). nih.gov
Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix reveals distinct surfaces corresponding to different types of interactions. researchgate.net For this compound, NCI analysis can reveal potential intramolecular hydrogen bonding between the amine hydrogen and the N2 atom of the pyrazole ring. It would also show broad, greenish surfaces indicative of van der Waals interactions within the isopropyl group and between the iodo-substituent and the rest of the molecule. Reddish areas would signify steric repulsion, for instance, between bulky groups in close proximity. researchgate.net
Electron Localization Function (ELF) Mapping
The Electron Localization Function (ELF) is a powerful computational method used to visualize the localization of electrons in a molecule, providing insights into chemical bonding and electron distribution. researchgate.netrsc.org Analysis through ELF mapping can reveal the nature of covalent bonds, lone pairs, and areas of high electron density, which are crucial for understanding a molecule's reactivity. researchgate.netasianpubs.org For pyrazole derivatives, ELF studies can help in elucidating the electronic structure and predicting reactive sites. researchgate.netasianpubs.org However, specific ELF mapping data for this compound is not currently available in published research.
Reaction Mechanism Studies
Understanding the reaction mechanisms of a compound is fundamental to predicting its chemical behavior and designing new synthetic pathways. Computational chemistry offers tools to explore these mechanisms in detail.
Transition State Characterization and Reaction Pathways (Intrinsic Reaction Coordinate, IRC)
The characterization of transition states and the mapping of reaction pathways using methods like Intrinsic Reaction Coordinate (IRC) calculations are essential for a deep understanding of chemical reactions. These computational techniques allow researchers to identify the energy barriers of a reaction and the precise geometric changes that occur as reactants are converted into products. While these methods have been applied to various heterocyclic compounds, specific studies detailing the transition states and reaction pathways for the synthesis or reactions of this compound have not been reported.
Solvent Effects on Reactivity
The surrounding solvent can significantly influence the rate and outcome of a chemical reaction. researchgate.netdntb.gov.ua Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects and provide a more accurate picture of reactivity in different environments. researchgate.net Such studies are crucial for optimizing reaction conditions. Investigations into the specific influence of various solvents on the reactivity of this compound are yet to be documented.
Ligand-Target Interaction Modeling (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netresearchgate.net This is a key tool in drug discovery for understanding how a potential drug molecule might interact with its biological target.
Prediction of Binding Modes and Affinities with Modeled Biological Macromolecules
Molecular docking simulations can predict the binding modes and estimate the binding affinities of ligands with biological macromolecules like proteins. nih.govresearchgate.netebi.ac.uk This information is vital for assessing the potential of a compound as a therapeutic agent. nih.gov For the broader class of pyrazole derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes. nih.govalrasheedcol.edu.iq However, specific molecular docking studies predicting the binding interactions of this compound with any particular biological target are not presently found in the scientific literature.
Pharmacophore Elucidation (Theoretical)
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This theoretical elucidation helps in designing new molecules with improved potency and selectivity. While pharmacophore models have been developed for various classes of pyrazole-containing compounds acting on different biological targets, a specific pharmacophore model derived from or for this compound has not been described.
Exploration of 4 Iodo 1 Propan 2 Yl 1h Pyrazol 5 Amine in Preclinical Medicinal Chemistry Research
Design and Synthesis of Pyrazole-Based Scaffolds for Novel Bioactive Molecules
The synthesis of pyrazole (B372694) derivatives is a well-documented area of organic chemistry. nih.gov Generally, the pyrazole ring is constructed through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For the specific synthesis of 4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine, a plausible synthetic route would involve the formation of a 1-(propan-2-yl)-1H-pyrazol-5-amine core, followed by a regioselective iodination at the C4 position. Iodination of pyrazole rings can be achieved using various iodinating agents. drugbank.com
However, a specific, detailed synthetic protocol and its application in the design of novel bioactive molecules derived from this compound are not described in the reviewed literature. While this compound is commercially available from several suppliers, indicating its synthesis is established, its use as a scaffold in medicinal chemistry programs as a starting point for novel bioactive molecules is not documented in peer-reviewed research articles. bldpharm.com
In Vitro Studies of Modulatory Effects on Enzyme Activity (Mechanistic focus)
There is no specific information available in the scientific literature regarding in vitro studies on the modulatory effects of this compound on enzyme activity. Pyrazole-containing compounds have been investigated as inhibitors of various enzymes, such as cyclooxygenases (COX), lipoxygenases, and kinases. nih.govnih.gov The substitution pattern on the pyrazole ring plays a crucial role in determining the inhibitory potency and selectivity. researchgate.netscispace.com However, without experimental data, any discussion of the potential enzyme inhibitory properties of this compound would be purely speculative.
Receptor Binding Studies and Ligand Design (Preclinical Models)
No receptor binding studies for this compound have been reported in the available literature. The design of ligands for specific receptors often involves computational modeling and screening of compound libraries. While pyrazole-based structures have been explored as ligands for various receptors, including cannabinoid receptors, there is no evidence to suggest that this compound has been investigated in this context. nih.govresearchgate.net
Development of Antimicrobial Agents: Structure-Activity Relationships for Inhibition of Pathogenic Microorganisms (In Vitro Investigations)
While the broader class of pyrazole derivatives has been a subject of interest in the development of antimicrobial agents, there is no specific research detailing the evaluation of this compound as an antimicrobial agent. mdpi.commdpi.comssrn.com Structure-activity relationship (SAR) studies on other pyrazole series have shown that the nature and position of substituents significantly influence their antibacterial and antifungal efficacy.
Antibacterial Efficacy and Mechanism of Action
No data is available on the antibacterial efficacy or the mechanism of action of this compound against any pathogenic bacteria.
Antifungal Efficacy and Mechanism of Action
There is no published research on the antifungal efficacy or the mechanism of action of this compound against any pathogenic fungi.
Anti-Inflammatory Research: Mechanistic Insights in Cellular Models
The anti-inflammatory potential of many pyrazole derivatives is well-established, with some acting as inhibitors of key inflammatory enzymes like COX. nih.govimpactfactor.org However, there are no specific studies on the anti-inflammatory properties of this compound in cellular models. Mechanistic insights, such as effects on pro-inflammatory cytokine production or signaling pathways, are therefore unknown for this particular compound. researchgate.net
Based on a comprehensive review of scientific literature, there is a clear absence of preclinical research data for the specific compound this compound across all the outlined areas of investigation. While the general class of pyrazoles is of significant interest in medicinal chemistry, this particular derivative remains unexplored in the public domain for its potential as a bioactive molecule. Future research would be necessary to elucidate its synthesis, biological activities, and potential therapeutic applications.
Investigation as Potential Agents for Neglected Tropical Diseases (e.g., Anti-leishmanial activity in in vitro models)
Despite the recognized need for novel therapeutics against neglected tropical diseases such as leishmaniasis, a thorough search of scientific databases and research publications did not yield any studies detailing the evaluation of this compound for anti-leishmanial properties. Consequently, there are no research findings or data tables to report on its efficacy against Leishmania species in laboratory settings. The exploration of pyrazole derivatives in this therapeutic area is an ongoing field of research, but specific data for this particular halogenated pyrazole amine remains absent from the public domain.
Applications in Materials Science and Catalysis
Pyrazole (B372694) Derivatives as Ligands in Coordination Chemistry
Pyrazole and its derivatives are well-regarded for their ability to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The nitrogen atoms in the pyrazole ring can act as excellent donors, facilitating the formation of coordination bonds. The specific substituents on the pyrazole ring, such as the iodo, isopropyl, and amine groups in 4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine, can modulate the electronic and steric properties of the ligand, thereby influencing the geometry, stability, and reactivity of the resulting metal complexes. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the pyrazole derivative with a suitable metal salt in an appropriate solvent. For a ligand like this compound, the amine group and one of the pyrazole nitrogen atoms would likely serve as the coordination sites, forming a chelate ring with the metal center. This bidentate coordination mode is common for aminopyrazole ligands and contributes to the stability of the resulting complexes. nih.gov
The characterization of these hypothetical metal complexes would involve a suite of spectroscopic and analytical techniques to determine their structure and properties.
| Technique | Expected Observations for a Metal Complex of this compound |
| Infrared (IR) Spectroscopy | Shifts in the stretching frequencies of the N-H (amine) and C=N (pyrazole) bonds upon coordination to the metal ion. New bands in the far-IR region corresponding to metal-nitrogen (M-N) bonds would also be expected. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protons and carbons of the pyrazole ring and its substituents upon complexation. 1H NMR would show shifts in the signals of the amine and pyrazole protons. |
| UV-Visible Spectroscopy | Electronic transitions that can provide information about the coordination geometry and the electronic structure of the metal complex. These may include d-d transitions for transition metal complexes and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. orientjchem.org |
| Mass Spectrometry | Determination of the molecular weight of the complex and information about its fragmentation pattern, confirming the composition of the ligand and metal. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. This would reveal how the ligand coordinates to the metal and the overall crystal packing. researchgate.net |
Electronic and Structural Properties of Pyrazole-Metal Adducts
The interplay of these electronic and steric effects can lead to metal complexes with diverse structural features, ranging from mononuclear to polynuclear structures. researchgate.netresearchgate.net The nature of the metal ion and the reaction conditions would also play a crucial role in determining the final structure of the pyrazole-metal adduct. uninsubria.it
Catalytic Applications of Pyrazole-Metal Complexes
Metal complexes containing pyrazole-based ligands have demonstrated catalytic activity in a variety of organic transformations. researchgate.net The versatility of pyrazole ligands allows for the fine-tuning of the catalyst's electronic and steric environment, which is crucial for achieving high activity and selectivity. nih.gov
Given the structural attributes of this compound, its metal complexes could potentially be active in several catalytic reactions:
Cross-Coupling Reactions: Palladium-pyrazole complexes are known to catalyze C-C and C-N bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The electron-rich nature of the aminopyrazole ligand could enhance the oxidative addition step in the catalytic cycle.
Oxidation Reactions: The redox-active nature of some metal centers, when coordinated to pyrazole ligands, can be harnessed for oxidation catalysis. For example, copper-pyrazole complexes have been studied for the oxidation of alcohols and other organic substrates.
Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes with pyrazole-containing ligands have been employed as catalysts for hydrogenation and transfer hydrogenation reactions. nih.gov The amine group in the ligand could potentially participate in the catalytic cycle through proton transfer.
The catalytic performance of these hypothetical complexes would be dependent on the choice of metal, the reaction conditions, and the specific substrate.
Integration into Advanced Materials with Tunable Electronic or Optical Properties
Pyrazole derivatives are not only valuable as ligands for catalysis but also as building blocks for functional materials. nih.gov Their ability to form stable metal complexes, combined with their inherent electronic properties, makes them attractive for the development of materials with tunable electronic and optical characteristics. mdpi.com
The incorporation of a heavy atom like iodine in this compound is particularly interesting for applications in optoelectronics. The presence of iodine can enhance spin-orbit coupling, which is beneficial for phosphorescent materials used in organic light-emitting diodes (OLEDs). Metal complexes of this ligand, particularly with heavy metals like platinum or iridium, could exhibit interesting photophysical properties. dntb.gov.ua
Furthermore, the ability of pyrazole ligands to self-assemble with metal ions can be exploited to construct coordination polymers and metal-organic frameworks (MOFs). dntb.gov.ua These materials can exhibit properties such as porosity, luminescence, and magnetism, which are of interest for applications in gas storage, sensing, and electronics. The specific functional groups on the pyrazole ligand would dictate the structure and properties of the resulting framework. The development of chemosensors based on pyrazole derivatives for the detection of various ions has also been an active area of research. nih.gov
Emerging Research Frontiers and Future Directions for 4 Iodo 1 Propan 2 Yl 1h Pyrazol 5 Amine
Development of Chemo- and Regioselective Synthetic Strategies
The precise control of substituent placement on the pyrazole (B372694) ring is paramount for tuning its chemical and physical properties. The synthesis of 4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine presents a unique challenge in achieving specific chemo- and regioselectivity.
Future research in this area will likely focus on the late-stage functionalization of the pyrazole core. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto heterocyclic rings, often with high regioselectivity. bohrium.com For the synthesis of the target molecule, strategies involving the directed C-H iodination of a 1-(propan-2-yl)-1H-pyrazol-5-amine precursor could be explored. The amino group at the C5 position can act as a directing group, potentially facilitating the selective introduction of iodine at the adjacent C4 position.
Another promising avenue is the development of one-pot multicomponent reactions. These reactions offer an atom-economical and efficient approach to constructing complex molecules from simple starting materials. nih.gov A potential one-pot synthesis for this compound could involve the condensation of a β-ketonitrile with isopropylhydrazine, followed by an in-situ iodination step. The development of such a process would be a significant advancement in the efficient production of this and related compounds.
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| Directed C-H Iodination | Utilization of the C5-amino group to direct a metal catalyst for selective iodination at the C4 position. | High regioselectivity, late-stage functionalization. | Catalyst selection, optimization of reaction conditions. |
| One-Pot Multicomponent Reaction | Condensation of a β-ketonitrile, isopropylhydrazine, and an iodine source in a single reaction vessel. | High efficiency, atom economy, reduced waste. | Control of side reactions, purification of the final product. |
| Halogen Dance Reaction | Migration of an iodine atom from another position on the pyrazole ring to the C4 position under basic conditions. | Access to specific isomers. | Control of the equilibrium, potential for multiple products. |
Advanced Spectroscopic Probes for Biological Systems (Non-Clinical)
Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying biological processes. The pyrazole scaffold is a common feature in many fluorescent dyes due to its favorable electronic properties and synthetic accessibility. nih.govrsc.org The unique structure of this compound makes it an attractive candidate for the development of novel spectroscopic probes.
The presence of the amino group at the C5 position can serve as a recognition site for specific analytes. For instance, it could be functionalized to create a binding pocket for metal ions or small molecules. The iodine atom at the C4 position can be exploited for "heavy-atom effect" quenching of fluorescence, which could be modulated by analyte binding to the amino group, leading to a "turn-on" fluorescent response. Furthermore, the iodine atom can be replaced through cross-coupling reactions to introduce various fluorophores or other functional groups, allowing for the fine-tuning of the probe's spectroscopic properties.
Future research could focus on designing and synthesizing a library of probes based on the this compound scaffold for the detection of biologically relevant species such as reactive oxygen species (ROS), metal ions, or specific enzymes in non-clinical settings.
| Probe Design Strategy | Sensing Mechanism | Potential Analytes |
| Heavy-Atom Effect Modulation | Analyte binding to the C5-amino group disrupts the quenching effect of the C4-iodine atom, leading to fluorescence enhancement. | Metal ions, anions |
| Functionalization of C5-Amino Group | Introduction of a specific receptor at the amino group for selective analyte binding, coupled with a fluorescent reporter. | Enzymes, specific proteins |
| Cross-Coupling at C4 Position | Replacement of the iodine atom with a fluorophore to create a ratiometric or FRET-based probe. | pH, viscosity |
Predictive Modeling and Machine Learning in Pyrazole Chemistry
The vast chemical space of substituted pyrazoles presents an opportunity for the application of computational tools to predict their properties and guide synthetic efforts. researchgate.net Predictive modeling and machine learning are becoming increasingly important in modern chemical research for accelerating the discovery of new molecules with desired functionalities. chemrxiv.orgsemanticscholar.org
For this compound, computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into its electronic structure, reactivity, and spectroscopic properties. nih.gov This information can be used to predict its behavior in different chemical environments and to design more efficient synthetic routes.
Machine learning algorithms can be trained on existing data from the pyrazole literature to predict the outcomes of reactions, such as yield and regioselectivity, for the synthesis of the target molecule and its derivatives. beilstein-journals.orgnih.gov For example, a model could be developed to predict the optimal conditions for the C-H iodination of 1-substituted pyrazol-5-amines. This would significantly reduce the experimental effort required to develop a robust synthetic protocol. Furthermore, machine learning models could be used to predict the biological activities or material properties of novel derivatives of this compound, thereby prioritizing synthetic targets.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. nih.govthieme-connect.com The synthesis of this compound can be approached with these principles in mind.
One area of focus is the use of environmentally benign solvents, such as water or bio-based solvents, in the synthesis of pyrazoles. thieme-connect.comresearchgate.net Developing a water-based synthesis for the target molecule would be a significant step towards a more sustainable process. Additionally, the use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. The development of recyclable catalysts for the synthesis of this compound would further enhance the sustainability of its production.
Microwave-assisted and sonochemical methods are also being explored as green alternatives to conventional heating, as they can often lead to shorter reaction times, higher yields, and reduced energy consumption. nih.govekb.eg The application of these techniques to the synthesis of the target compound could offer significant environmental and economic benefits.
| Green Chemistry Approach | Description | Sustainability Benefit |
| Aqueous Synthesis | Using water as the reaction solvent. thieme-connect.com | Reduced use of volatile organic compounds, lower cost, increased safety. |
| Recyclable Catalysts | Employing heterogeneous or immobilized catalysts that can be recovered and reused. | Reduced waste, lower catalyst loading. |
| Microwave/Ultrasound Irradiation | Using alternative energy sources to drive the reaction. | Reduced reaction times, lower energy consumption, improved yields. |
| C-H Functionalization | Direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. bohrium.comrsc.org | Higher atom economy, fewer synthetic steps. |
Interdisciplinary Research with Chemical Biology and Materials Science
The unique structural features of this compound make it a versatile building block for interdisciplinary research. In chemical biology, the pyrazole scaffold is a well-established pharmacophore. orientjchem.orgorientjchem.org The target molecule could serve as a starting point for the synthesis of novel bioactive compounds. The amino group provides a handle for further functionalization, while the iodo and isopropyl groups can be varied to modulate the compound's steric and electronic properties to optimize its interaction with biological targets.
In materials science, pyrazole-containing compounds have been investigated for their applications in organic electronics and as ligands for metal-organic frameworks (MOFs). lifechemicals.commdpi.com The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be used to tune the properties of the resulting materials. The this compound could be used as a building block for the synthesis of novel polymers, dyes, or functional materials with interesting optical or electronic properties. The iodine atom, in particular, can be used as a handle for post-synthetic modification of these materials through cross-coupling reactions.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-iodo-1-(propan-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?
Answer: The compound is typically synthesized via condensation reactions involving pyrazol-5-amine precursors and iodinated reagents. A solvent-free, one-pot multicomponent approach using aldehydes and barbituric acids under mild conditions (e.g., 80–120°C) has been reported to improve efficiency and yield . For example, molecular iodine-catalyzed reactions enable the incorporation of arylselanyl groups into the pyrazole core, achieving yields up to 85% . Optimization strategies include:
Q. Which analytical techniques are critical for structural validation of this compound?
Answer: Key techniques include:
Q. Table 1: Representative Crystallographic Data
| Parameter | Value () | Value () |
|---|---|---|
| Space group | ||
| 8.5088 | 8.7123 | |
| 9.8797 | 10.1245 | |
| 10.4264 | 10.5897 | |
| 79.906 | 80.235 | |
| 78.764 | 79.874 | |
| 86.245 | 85.912 |
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Answer: Common assays include:
- Antibacterial screening : Minimum inhibitory concentration (MIC) against S. aureus and E. coli via broth microdilution .
- Anticancer activity : Cytotoxicity in human cancer cell lines (e.g., MCF-7, A549) using MTT assays .
- Enzyme inhibition : Carbonic anhydrase I/II (hCA I/II) inhibition for anti-glaucoma or antitumor potential .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the biological activity of pyrazol-5-amine derivatives?
Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., 4-iodo, 4-fluorophenyl) enhance antibacterial potency by improving membrane penetration .
- Bulkier substituents (e.g., 2,4,6-trichlorophenyl) reduce σ₁ receptor binding affinity but increase selectivity for tubulin inhibition in anticancer assays .
- Heterocyclic extensions (e.g., pyridinyl, triazolyl) improve metabolic stability and pharmacokinetic profiles .
Q. How can researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?
Answer: Discrepancies often arise from:
- Assay conditions : Differences in cell line viability protocols (e.g., serum concentration, incubation time) .
- Compound purity : Validate via HPLC (>95% purity) to exclude impurities affecting activity .
- Receptor isoform specificity : For σ receptor antagonists, use radioligand binding assays with human σ₁R vs. guinea pig σ₂R to clarify selectivity .
Q. What challenges arise in crystallizing this compound for X-ray analysis, and how are they addressed?
Answer: Challenges include:
- Low solubility : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
- Polymorphism : Screen multiple crystallization conditions (temperature, solvent ratios) .
- Data collection : High-resolution synchrotron radiation or cryogenic (173 K) settings improve diffraction quality .
Q. What advanced strategies optimize synthetic routes for novel derivatives (e.g., pyrazolo-pyrimidines)?
Answer:
- One-pot multicomponent reactions : Reduce steps and improve atom economy (e.g., iodine-catalyzed selenylation) .
- Microwave-assisted synthesis : Accelerate cyclization (e.g., 30 min at 150°C vs. 48 hr conventional heating) .
- Computational modeling : DFT calculations predict regioselectivity in heterocyclic ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
